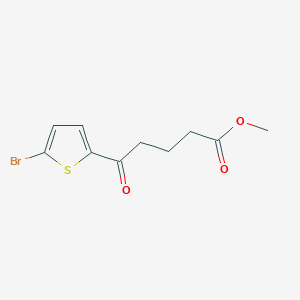

Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

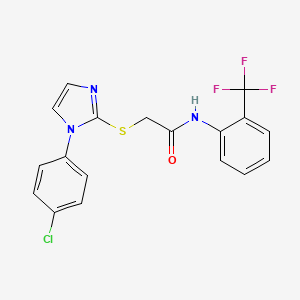

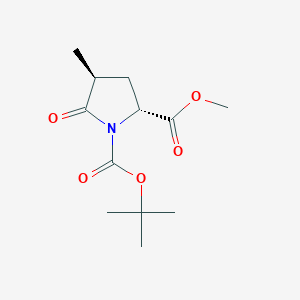

Molecular Structure Analysis

The molecular structure of “Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate” would likely involve a bromothiophene ring attached to a five-carbon chain with a terminal carboxylic acid group, which is then esterified with a methyl group .Chemical Reactions Analysis

Bromothiophene compounds can participate in various chemical reactions. For example, they can undergo Suzuki-Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate” would depend on its specific molecular structure. For example, bromothiophene compounds generally have a high molecular weight .Applications De Recherche Scientifique

Palladium-Catalysed Arylation Reactions

Antibacterial and Antifungal Properties

Solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones showed significant antibacterial and antifungal activity. The synthesized compounds, characterized by various spectroscopic methods, demonstrated a drug-like nature through ADMET prediction. This indicates their potential in developing new antimicrobial agents (Mayank G. Sharma, Ruturajsinh M. Vala, D. Rajani, V. Ramkumar, R. Gardas, Sourav Banerjee, H. Patel, 2022).

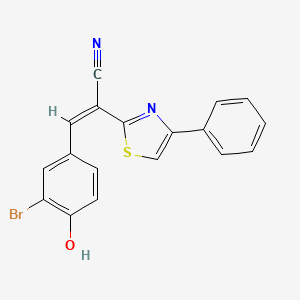

Molecular Modeling and Antioxidant Evaluation

Novel derivatives of 5-(5-bromothiophen-2-oyl)-2-(phenylamino)thiophen-3-yl ethylidene-hydrazinylthiazole and 2-(5-bromothiophen-2-oyl)thieno[2,3-b]pyridine exhibited significant antioxidant activities. These activities were evaluated against vitamin C as a reference, showing IC50 values ranging from 39.85 to 68.88 µM. The study highlights the potential of these derivatives in antioxidant applications, supported by molecular docking analysis (I. Althagafi, 2022).

DNA-Binding Analysis

A N3S2 pentadentate Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde and its [CuN3S2]2+ complexes were studied for their DNA-binding properties. Preliminary studies indicated enhanced CT-DNA binding properties, suggesting potential applications in developing new metal-based anticancer therapeutics (I. Warad, H. Suboh, N. Al‐Zaqri, A. Alsalme, F. Alharthi, Meshari M. H. Aljohani, A. Zarrouk, 2020).

Herbicidal Activity

A novel compound, 3-(3-bromothiophen-2-yl)-5-(2,6-difluorobenzyl)oxymethyl-5-methyl-4,5-dihydroisoxazole, exhibited potent herbicidal activity in greenhouse and flooded paddy field conditions. This compound showed promising results in controlling annual weeds and barnyardgrass, highlighting its potential as a paddy field herbicide with low toxicity to mammals and the environment (I. Hwang, H. Kim, Jungseung Choi, D. Jeon, K. Hong, J. Song, Kwang-Yun Cho, 2006).

Propriétés

IUPAC Name |

methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3S/c1-14-10(13)4-2-3-7(12)8-5-6-9(11)15-8/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVQHQNAWDCVLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)C1=CC=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2498182.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)

![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)